
(5E)-1-benzyl-5-ethylideneazonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-1-benzyl-5-ethylideneazonane is a synthetic organic compound that belongs to the class of azonanes Azonanes are characterized by their nitrogen-containing heterocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-benzyl-5-ethylideneazonane can be achieved through a multi-step process:
Formation of the Azonane Ring: The initial step involves the cyclization of a suitable precursor, such as a diamine, to form the azonane ring. This can be achieved through a cyclization reaction using a dehydrating agent like phosphorus oxychloride (POCl3) under reflux conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction. The azonane ring is treated with benzyl chloride in the presence of a strong base like sodium hydride (NaH) to facilitate the substitution.
Addition of the Ethylidene Group: The final step involves the addition of the ethylidene group at the fifth position. This can be achieved through a Wittig reaction, where a suitable phosphonium ylide reacts with the azonane ring to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(5E)-1-benzyl-5-ethylideneazonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Benzyl chloride with NaH in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Formation of ethylidene-azonane derivatives.
Substitution: Formation of various substituted azonane derivatives.
科学的研究の応用
Chemistry
(5E)-1-benzyl-5-ethylideneazonane can be used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study the interactions of nitrogen-containing heterocycles with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
The compound’s structural features suggest potential applications in medicinal chemistry. It could be explored as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties may also find applications in the development of new coatings, adhesives, and sealants.
作用機序
The mechanism of action of (5E)-1-benzyl-5-ethylideneazonane would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the benzyl and ethylidene groups may enhance its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
1-benzyl-azonane: Lacks the ethylidene group, making it less versatile in certain reactions.
5-ethylidene-azonane: Lacks the benzyl group, which may reduce its binding affinity in biological applications.
1-benzyl-5-methylideneazonane: Similar structure but with a methylidene group instead of an ethylidene group, which may affect its reactivity and properties.
Uniqueness
(5E)-1-benzyl-5-ethylideneazonane is unique due to the presence of both benzyl and ethylidene groups, which confer distinct chemical and biological properties
特性
CAS番号 |
40952-31-6 |
|---|---|
分子式 |
C17H25N |
分子量 |
243.4 g/mol |
IUPAC名 |
(5E)-1-benzyl-5-ethylideneazonane |
InChI |
InChI=1S/C17H25N/c1-2-16-9-6-7-13-18(14-8-12-16)15-17-10-4-3-5-11-17/h2-5,10-11H,6-9,12-15H2,1H3/b16-2+ |
InChIキー |
WPKSKDIAJLAAMQ-APQPDGGLSA-N |
異性体SMILES |
C/C=C/1\CCCCN(CCC1)CC2=CC=CC=C2 |
正規SMILES |
CC=C1CCCCN(CCC1)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


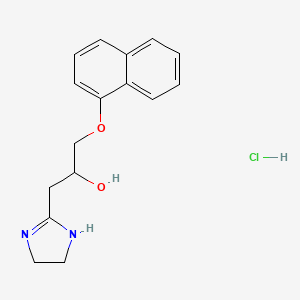
![10-[3-(Dimethylamino)propyl]-10H-phenothiazine-2,3-diol](/img/structure/B14667507.png)
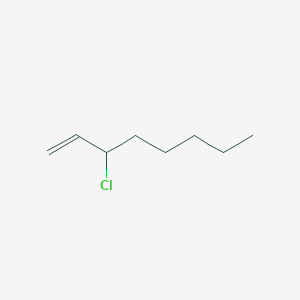


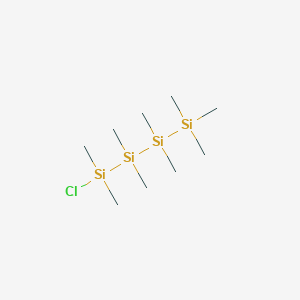
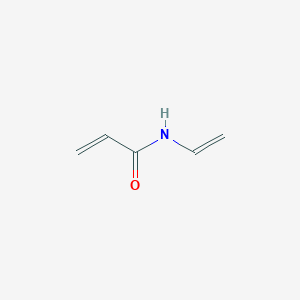
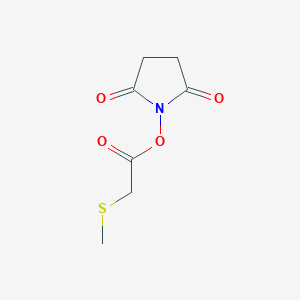
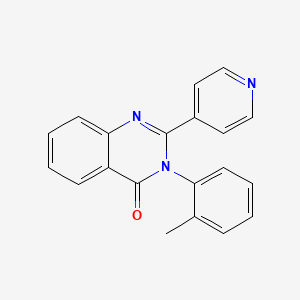
![[1]Benzothieno[2,3-b]pyridine 9,9-dioxide](/img/structure/B14667558.png)


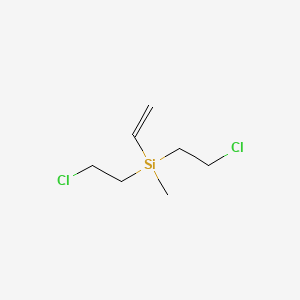
![Triethyl{3-oxo-3-[(triethylstannyl)oxy]prop-1-yn-1-yl}stannane](/img/structure/B14667588.png)
